
2,6-Diisopropyliodobenzene
Overview
Description
2,6-Diisopropyliodobenzene is an organic compound with the molecular formula C12H17I. It consists of a benzene ring substituted with two isopropyl groups and one iodine atom. This compound is a derivative of 1,3-diisopropylbenzene, an aromatic hydrocarbon. The iodine atom is located at the 2-position on the benzene ring, while the isopropyl groups are at the 1 and 3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diisopropyliodobenzene can be synthesized through various methods. One common approach involves the iodination of 1,3-diisopropylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine selectively attaching to the 2-position of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropyliodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding dihydroxy derivatives.
Reduction Reactions: Reduction of the iodine atom can yield 1,3-diisopropylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Dihydroxy derivatives.
Reduction: 1,3-diisopropylbenzene.
Scientific Research Applications
Synthetic Chemistry
DIPIB serves as a versatile reagent in organic synthesis. Its iodo group is particularly useful for nucleophilic substitution reactions, allowing the introduction of diverse functional groups into aromatic systems.
- Phenol Synthesis : DIPIB has been utilized in the palladium-catalyzed conversion of aryl halides to phenols. This reaction is significant for producing phenolic compounds from hindered substrates, achieving good yields even under mild conditions .
- Alkylation Reactions : The compound can undergo alkylation reactions where it acts as a source of the 2,6-diisopropylphenyl group. This property is exploited in synthesizing more complex organic molecules .
Catalysis
DIPIB is notable for its role in catalytic processes, particularly in the field of transition metal catalysis.
- Palladium-Catalyzed Reactions : Research has demonstrated that DIPIB can be effectively employed in palladium-catalyzed reactions to synthesize phenols and aryl thiols from aryl halides. The efficiency of these reactions can be enhanced by using specific phosphine ligands, which optimize the catalytic cycle .
- Rare-Earth Metal Catalysis : Studies have shown that DIPIB can participate in reactions with rare-earth metallocenes, leading to novel synthetic pathways and materials. This includes its use in cyclodimerization and oligomerization processes that are pivotal for developing new polymers and materials .
Material Science
The unique properties of DIPIB make it suitable for applications in material science.
- Conductive Materials : Research indicates that derivatives of DIPIB can be incorporated into conductive polymers. The structural characteristics imparted by the diisopropyl groups enhance the electronic properties of these materials, making them suitable for applications in organic electronics and photonics .
- Nanostructures : The ability to manipulate DIPIB into nanoscale structures opens avenues for developing advanced materials with tailored properties for sensors and electronic devices .
Case Studies and Research Findings
Several studies highlight the practical applications of DIPIB:
- Palladium-Catalyzed Phenol Synthesis :
- Oligomerization Studies :
- Electrochemical Properties :
Mechanism of Action
The mechanism of action of 2,6-Diisopropyliodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to undergo electrophilic and nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropylbenzene: A precursor to 2,6-Diisopropyliodobenzene, lacking the iodine atom.
This compound: Another isomer with iodine atoms at different positions.
2-Iodo-1,3-bis(propan-2-yl)benzene: A similar compound with slight structural variations.
Uniqueness
This compound is unique due to the specific positioning of the iodine atom, which imparts distinct reactivity and chemical properties. This unique structure makes it valuable in specialized applications, such as photocatalysis and organic synthesis .
Q & A
Q. Basic: What are the critical safety protocols for handling 2,6-Diisopropyliodobenzene in laboratory settings?
Answer:
- PPE Requirements : Always wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Emergency Measures :
- Inhalation : Immediately move to fresh air; administer artificial respiration if necessary .
- Skin Contact : Wash thoroughly with soap and water for 15 minutes .
- Spill Management : Contain spills using inert absorbents (e.g., sand) and avoid environmental contamination .
- Waste Disposal : Segregate waste and collaborate with certified chemical disposal services to ensure compliance with environmental regulations .
Q. Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with iodine .
- Infrared (IR) Spectroscopy : Identify C-I stretches (~500–600 cm⁻¹) and aromatic C-H vibrations .
Q. Basic: How can researchers optimize the synthesis of this compound?
Answer:
- Synthetic Routes :
- Traditional Electrophilic Substitution : Use iodine monochloride (ICl) in acetic acid with a catalytic Lewis acid (e.g., FeCl₃) .
- Microwave-Assisted Synthesis : Reduce reaction time by 50% while maintaining yields >85% (adapt methods from dichloropyridazine functionalization studies) .
Method | Yield | Reaction Time | Conditions |
---|---|---|---|
Traditional ICl route | 70–75% | 12–24 hours | 80°C, FeCl₃ catalyst |
Microwave-assisted | 85–90% | 4–6 hours | 120°C, solvent-free |
Q. Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?
Answer:
- Cross-Validation :
- Statistical Analysis : Apply R-factors and residual density maps to assess crystallographic model accuracy .
- Reproducibility : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/contamination artifacts .
Q. Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model solvent interactions (e.g., DMF vs. THF) to optimize reaction kinetics .
Q. Advanced: How can researchers mitigate steric hindrance in functionalizing this compound?
Answer:
- Catalyst Design : Use bulky ligands (e.g., BrettPhos) to enhance selectivity in Suzuki-Miyaura couplings .
- Solvent Optimization : Employ polar aprotic solvents (e.g., DMSO) to stabilize transition states .
- Temperature Control : Conduct reactions at elevated temperatures (80–100°C) to overcome activation barriers .
Q. Advanced: What methodologies validate the purity of this compound for catalytic studies?
Answer:
Properties
IUPAC Name |
2-iodo-1,3-di(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZPYVCTLOROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432936 | |
Record name | 2-Iodo-1,3-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163704-47-0 | |
Record name | 2-Iodo-1,3-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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